6-((4-Hydroxyphenethyl)amino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Hydroxyphenethyl)amino)nicotinonitrile is a compound that belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound features a nicotinonitrile core with a 4-hydroxyphenethylamino substituent. Nicotinonitriles are known for their wide range of biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Hydroxyphenethyl)amino)nicotinonitrile typically involves the condensation of 4-hydroxyphenethylamine with a nicotinonitrile derivative. One common method involves the reaction of 4-hydroxyphenethylamine with 3-cyanopyridine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
6-((4-Hydroxyphenethyl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases and enzymes.
Industry: Utilized in the development of fluorescent sensors and materials for electronic applications .
Mechanism of Action
The mechanism of action of 6-((4-Hydroxyphenethyl)amino)nicotinonitrile involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, its antioxidant properties contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A cardiotonic agent with phosphodiesterase inhibitory activity.
Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer therapy.
Uniqueness
6-((4-Hydroxyphenethyl)amino)nicotinonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a nicotinonitrile core with a 4-hydroxyphenethylamino substituent allows it to interact with a different set of molecular targets compared to other nicotinonitrile derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-[2-(4-hydroxyphenyl)ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O/c15-9-12-3-6-14(17-10-12)16-8-7-11-1-4-13(18)5-2-11/h1-6,10,18H,7-8H2,(H,16,17) |
InChI Key |
XIZJGTOGNHOPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=C(C=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.